

Understanding Ac-DMQD-pNA structure and function in apoptosis research.

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Understanding Ac-DMQD-pNA: A Technical Guide for Apoptosis Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure and function of N-Acetyl-Asp-Met-Gln-Asp-p-nitroanilide (**Ac-DMQD-pNA**), a chromogenic substrate used in apoptosis research. This document details its role in studying caspase activity, presents available quantitative data, and offers comprehensive experimental protocols and signaling pathway diagrams to facilitate its use in the laboratory.

Introduction to Ac-DMQD-pNA and its Role in Apoptosis

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. A key family of proteases responsible for executing this process is the caspases (cysteine-aspartic proteases). Caspases are synthesized as inactive zymogens (procaspases) and are activated in a cascade-like fashion in response to apoptotic stimuli. Among these, caspase-3 is a critical executioner caspase, responsible for the cleavage of a broad spectrum of cellular proteins, ultimately leading to the dismantling of the cell.[1][2][3]

The study of caspase activity is paramount to understanding apoptosis and developing therapeutic agents that can modulate this pathway. Chromogenic substrates are valuable tools



for this purpose, providing a simple and quantifiable measure of enzyme activity. **Ac-DMQD-pNA** is a synthetic tetrapeptide substrate designed to be recognized and cleaved by specific caspases. The peptide sequence, Asp-Met-Gln-Asp (DMQD), mimics the cleavage site of a specific caspase, and it is conjugated to a chromophore, p-nitroanilide (pNA). When a caspase cleaves the substrate at the aspartic acid residue, free pNA is released. This release results in a significant increase in absorbance, which can be measured spectrophotometrically at approximately 405 nm, providing a direct correlation to caspase activity.[4][5]

While the DEVD (Asp-Glu-Val-Asp) sequence is the preferred cleavage site for caspase-3, other sequences are also recognized, albeit with different efficiencies.[1] The DMQD sequence in **Ac-DMQD-pNA** represents an alternative substrate for investigating caspase activity, potentially offering different specificity or kinetic properties compared to the more commonly used Ac-DEVD-pNA.

Structure and Chemical Properties

The precise chemical structure of **Ac-DMQD-pNA** is N-Acetyl-Asp-Met-Gln-Asp-p-nitroanilide. While specific, verified quantitative data on the molecular weight and formula for **Ac-DMQD-pNA** are not readily available in the reviewed literature, the structure can be deduced from its constituent parts. For comparison, the well-characterized Ac-DEVD-pNA (N-Acetyl-Asp-Glu-Val-Asp-p-nitroanilide) has the following properties:

Property	Value	Reference
Chemical Formula	C26H34N6O13	[6]
Molecular Weight	638.58 g/mol	[6]
CAS Number	189950-66-1	[6]

Quantitative Data

Specific kinetic parameters (Km, kcat) for the cleavage of **Ac-DMQD-pNA** by caspase-3 are not widely reported in the available scientific literature. However, a study on a related compound, the inhibitor Ac-DMQD-CHO, showed weak inhibition of caspase-3 with an IC50 of 193 nM, and little to no inhibitory effect on caspases-7, -8, and -9.[2] This suggests that the



DMQD sequence is recognized by caspase-3, although perhaps less efficiently than the canonical DEVD sequence.

For comparative purposes, the kinetic constants for the well-established caspase-3 substrate, Ac-DEVD-pNA, are provided below.

Caspase	Substrate	K_m_ (µM)	k_cat_ (s ⁻¹)	k_cat_/K_m _ (M ⁻¹ s ⁻¹)	Reference
Caspase-3	Ac-DEVD- pNA	9.7	-	-	[7]

Note: The k_cat_ value for Ac-DEVD-pNA with caspase-3 is not consistently reported across all sources.

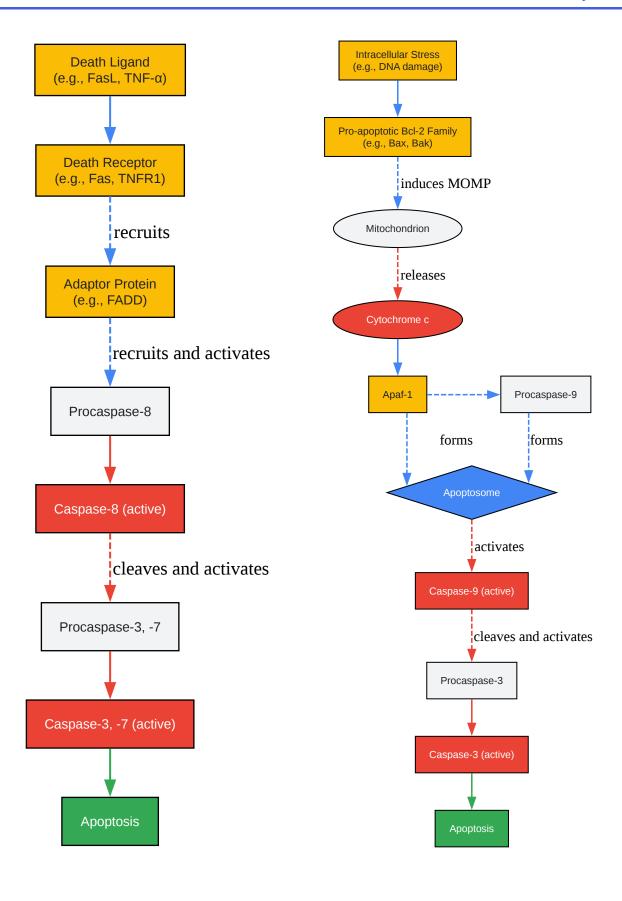
Apoptosis Signaling Pathways

The activation of executioner caspases like caspase-3 is a convergence point for two primary signaling pathways: the intrinsic and extrinsic pathways.

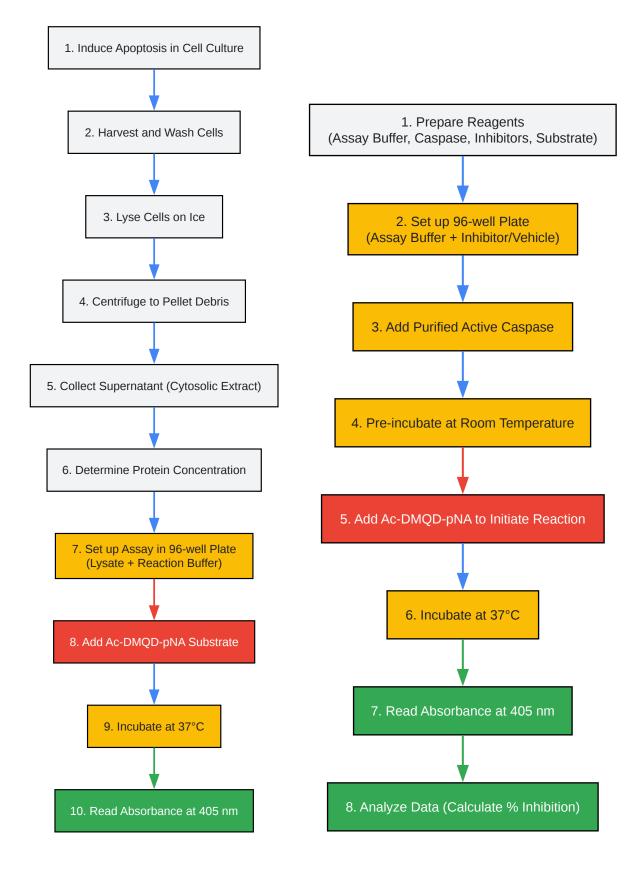
4.1. Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), which in turn recruit and activate procaspase-8. Activated caspase-8 then directly cleaves and activates executioner caspases, including caspase-3 and caspase-7.









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